N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidinyl moiety
Preparation Methods
The synthesis of N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl with 4-aminophenylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require catalysts or specific temperature conditions to achieve optimal yields .
Chemical Reactions Analysis
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazolidinyl moiety play crucial roles in its activity, influencing its binding affinity and specificity towards target proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds such as:
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3-methylbutanamide
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Properties
Molecular Formula |
C18H15F3N4O3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[4-[[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-11(26)22-12-7-9-13(10-8-12)23-17(18(19,20)21)15(27)25(16(28)24-17)14-5-3-2-4-6-14/h2-10,23H,1H3,(H,22,26)(H,24,28) |
InChI Key |
VYAGTUCPIXMLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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